3-Cyclopropoxy-N,4-dimethylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-N,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,4-dimethylpyridin-2-amine can be achieved through various methods. One common approach involves the amination of 2- and 4-halopyridines with dimethylamine . This method typically yields the desired product in high purity and can be optimized using microwave irradiation to accelerate the reaction. Industrial production methods often involve the use of trifluoromethanesulfonic acid as a catalyst to facilitate the diazotization of aminopyridines, followed by heating in dimethylformamide .
Chemical Reactions Analysis
3-Cyclopropoxy-N,4-dimethylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Cyclopropoxy-N,4-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound’s cyclopropoxy group and dimethylamino group play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in nucleophilic substitution reactions and form stable complexes with various substrates .
Comparison with Similar Compounds
3-Cyclopropoxy-N,4-dimethylpyridin-2-amine can be compared with other similar compounds such as N,N-dimethylpyridin-4-amine (DMAP) and 3,4-dimethylpyridin-2-amine . While DMAP is widely used as a catalyst in organic synthesis, this compound offers unique reactivity due to the presence of the cyclopropoxy group, which can enhance its nucleophilicity and stability in certain reactions .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-5-6-12-10(11-2)9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
KJQQAFIBOMQUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC)OC2CC2 |
Origin of Product |
United States |
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